molecular formula C10H10F3NO2S B12836115 s-[3-(Trifluoromethyl)phenyl]cysteine CAS No. 2928-03-2

s-[3-(Trifluoromethyl)phenyl]cysteine

Cat. No.: B12836115
CAS No.: 2928-03-2
M. Wt: 265.25 g/mol
InChI Key: ITDDPZZRKLGDSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

s-[3-(Trifluoromethyl)phenyl]cysteine is an organofluorine compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further bonded to a cysteine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the trifluoromethylation of a phenyl precursor using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . The resulting trifluoromethylated phenyl compound is then reacted with cysteine under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of s-[3-(Trifluoromethyl)phenyl]cysteine may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and reaction conditions that favor the formation of the desired product while minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

s-[3-(Trifluoromethyl)phenyl]cysteine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

s-[3-(Trifluoromethyl)phenyl]cysteine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of s-[3-(Trifluoromethyl)phenyl]cysteine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins and enzymes, leading to inhibition or modulation of their activity. The cysteine moiety can form covalent bonds with target proteins, further influencing their function .

Comparison with Similar Compounds

Properties

CAS No.

2928-03-2

Molecular Formula

C10H10F3NO2S

Molecular Weight

265.25 g/mol

IUPAC Name

2-amino-3-[3-(trifluoromethyl)phenyl]sulfanylpropanoic acid

InChI

InChI=1S/C10H10F3NO2S/c11-10(12,13)6-2-1-3-7(4-6)17-5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)

InChI Key

ITDDPZZRKLGDSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)SCC(C(=O)O)N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.